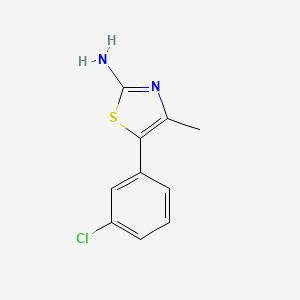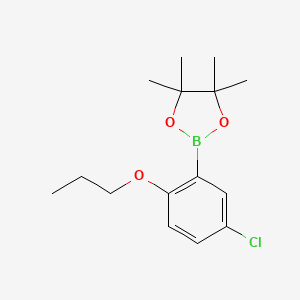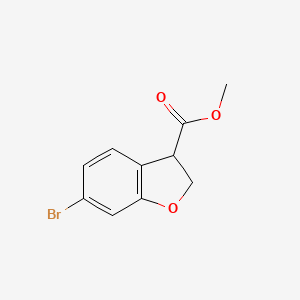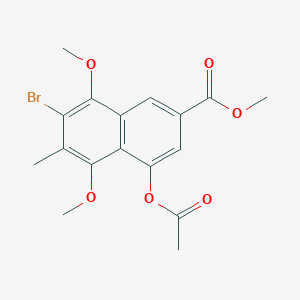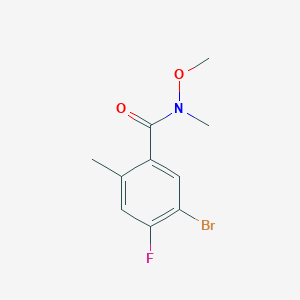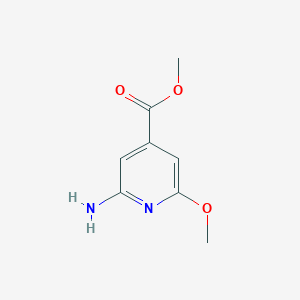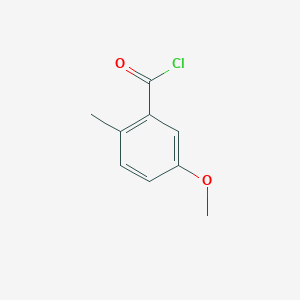![molecular formula C20H13ClN2 B13928114 2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is an organic compound that features a biphenyl group attached to a quinazoline ring with a chlorine atom at the 4th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Quinazoline Ring Formation: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Industrial Production Methods: Industrial production of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline has been explored for various scientific research applications:
作用機序
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline involves its interaction with specific molecular targets:
類似化合物との比較
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with similar structural features.
Biphenyl: The parent compound, which serves as a fundamental building block for various derivatives.
Uniqueness: 2-[1,1’-Biphenyl]-4-yl-4-chloroquinazoline is unique due to the presence of both a biphenyl group and a chlorinated quinazoline ring, which confer distinct chemical and biological properties .
特性
分子式 |
C20H13ClN2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
4-chloro-2-(4-phenylphenyl)quinazoline |
InChI |
InChI=1S/C20H13ClN2/c21-19-17-8-4-5-9-18(17)22-20(23-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChIキー |
GWXNWQFSJQGAHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


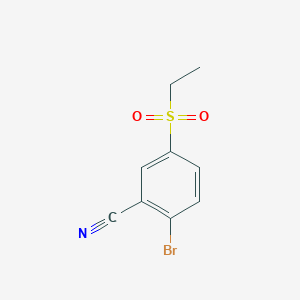

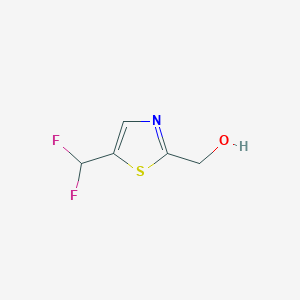
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)

![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
